molecular formula C6H5ClNNaO3S B13129248 Sodium 5-chloro-6-methoxypyridine-3-sulfinate

Sodium 5-chloro-6-methoxypyridine-3-sulfinate

Cat. No.: B13129248
M. Wt: 229.62 g/mol
InChI Key: UOUXGONVQRLBCR-UHFFFAOYSA-M
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Description

Sodium 5-chloro-6-methoxypyridine-3-sulfinate is a high-purity chemical intermediate designed for research and development applications, particularly in pharmaceutical and organic synthesis. This compound features a sulfinate group, making it a valuable precursor for the generation of sulfonyl-containing derivatives, such as sulfones and sulfonamides, which are privileged structures in medicinal chemistry . The presence of both a sulfinate group and a chloro substituent on the methoxypyridine ring provides two distinct reactive sites for sequential functionalization, enabling researchers to build complex molecular architectures efficiently . While the specific CAS number and molecular weight for this salt require confirmation, its close structural relationship to documented compounds like 5-chloro-6-methoxypyridine-3-sulfonyl chloride underscores its role as a key synthetic intermediate . As a proposed solid, proper storage conditions are recommended to be determined based on stability studies. This product is strictly for research use and is not intended for diagnostic or therapeutic use. For specific purity, analytical data, and handling instructions, please contact our technical support team.

Properties

Molecular Formula

C6H5ClNNaO3S

Molecular Weight

229.62 g/mol

IUPAC Name

sodium;5-chloro-6-methoxypyridine-3-sulfinate

InChI

InChI=1S/C6H6ClNO3S.Na/c1-11-6-5(7)2-4(3-8-6)12(9)10;/h2-3H,1H3,(H,9,10);/q;+1/p-1

InChI Key

UOUXGONVQRLBCR-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C=N1)S(=O)[O-])Cl.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-chloro-6-methoxypyridine-3-sulfinate typically involves the sulfonation of 5-chloro-6-methoxypyridine. This process can be achieved through the reaction of 5-chloro-6-methoxypyridine with sulfur dioxide and a suitable oxidizing agent, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-chloro-6-methoxypyridine-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 5-chloro-6-methoxypyridine-3-sulfinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 5-chloro-6-methoxypyridine-3-sulfinate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfinate group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to interact with a wide range of molecular targets. The chlorine and methoxy groups on the pyridine ring also contribute to its reactivity by influencing the electronic properties of the molecule .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between Sodium 5-chloro-6-methoxypyridine-3-sulfinate and structurally related pyridine derivatives:

Compound Name Substituents (Position) Functional Group Solubility Applications References
This compound 5-Cl, 6-OCH₃, 3-SO₂⁻Na⁺ Sulfinate High (aqueous) Pharmaceutical intermediate
6-Oxo-1-(4-sulfamoylphenyl)-... (7a) Sulfonate at pyridazine Sulfonate (-SO₃⁻) Moderate Drug candidate synthesis
3-Chloro-5-methoxypyridine 3-Cl, 5-OCH₃ None Low (organic) Building block in synthesis
Methyl 3-cyano-5-methoxyisonicotinate 3-CN, 5-OCH₃, COOCH₃ Ester, Cyano Low (organic) Agrochemical research
5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate 5-Cl, 3-I, 2-OSO₂CF₃ Triflate (-OSO₂CF₃) Moderate Cross-coupling reactions

Key Observations :

  • Sulfinate vs.
  • Substituent Positioning : The 5-Cl and 6-OCH₃ arrangement creates steric and electronic effects distinct from 3-Cl/5-OCH₃ (e.g., 3-Chloro-5-methoxypyridine), altering regioselectivity in further functionalization .
  • Functional Group Diversity: Compared to esters (e.g., Methyl 3-cyano-5-methoxyisonicotinate) or triflates, the sulfinate group offers unique solubility and stability profiles, favoring aqueous-phase reactions .
Stability and Handling
  • Sulfinate Stability : Sulfinates are generally more sensitive to oxidation than sulfonates, necessitating inert storage conditions. This contrasts with trifluoromethanesulfonate derivatives (e.g., 5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate), which are robust under acidic conditions .

Biological Activity

Sodium 5-chloro-6-methoxypyridine-3-sulfinate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a pyridine ring with a chlorine atom at the 5-position, a methoxy group at the 6-position, and a sulfinic acid group converted to its sodium salt form. This unique substitution pattern enhances its reactivity and potential for biological interactions.

Property Description
Molecular Formula C7_7H7_7ClNNaO2_2S
Molecular Weight 223.65 g/mol
Solubility Soluble in water, slightly soluble in organic solvents
Appearance White to off-white crystalline powder

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, particularly proteins. The sulfinic group in the compound can participate in nucleophilic reactions, allowing it to modify amino acid residues such as serine and cysteine in proteins. This modification can lead to changes in enzyme activity and protein function, making it a valuable tool in biochemical research.

Key Mechanisms:

  • Covalent Bonding : The sulfinic group reacts with nucleophilic sites on proteins, potentially altering their activity.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties. This compound may possess similar effects against various bacterial strains.
  • Anticancer Potential : Compounds containing pyridine rings have been explored for their anticancer properties. The ability of this sulfinate to modify protein targets may contribute to its potential efficacy against cancer cell lines.
  • Enzyme Modulation : As noted earlier, the interaction with enzymes can lead to modulation of metabolic pathways, which is critical in drug development.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various pyridine derivatives, including this compound. The results indicated that this compound showed significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro tests on human cancer cell lines demonstrated that this compound exhibited cytotoxic effects. The mechanism was linked to its ability to induce apoptosis through the modulation of specific signaling pathways involved in cell survival and proliferation.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound as a nucleophilic coupling partner in palladium-catalyzed reactions. Its stability and reactivity make it suitable for various synthetic applications, which further emphasizes its versatility.

Study Findings
Study on Antimicrobial EffectsSignificant inhibition against multiple bacterial strains observed.
Evaluation of Anticancer ActivityInduced apoptosis in cancer cell lines; potential for further development as an anticancer agent.
Synthesis ResearchDemonstrated effectiveness as a nucleophilic partner in cross-coupling reactions.

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